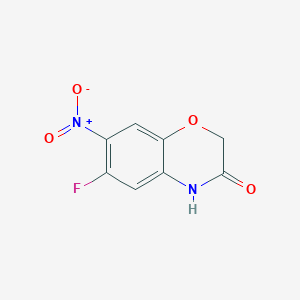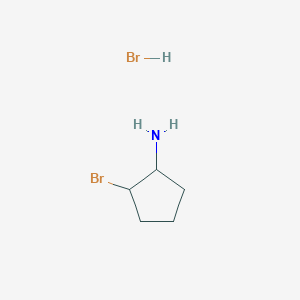
Benzyl(dodecan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(dodecan-2-yl)amine: is a chemical compound that belongs to the class of amines. It is characterized by a long-chain alkyl group (dodecan-2-yl) attached to a benzyl group through a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Benzyl(dodecan-2-yl)amine involves the reductive amination of dodecan-2-one with benzylamine.
Alkylation of Amines: Another method involves the alkylation of benzylamine with dodecan-2-yl halide (e.g., dodecan-2-yl chloride) in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl(dodecan-2-yl)amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary or primary amines, depending on the reducing conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl or dodecan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides, other oxidized derivatives
Reduction: Secondary or primary amines
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl(dodecan-2-yl)amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: This compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the development of new pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.
Wirkmechanismus
The mechanism of action of Benzyl(dodecan-2-yl)amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analog with a benzyl group attached to an amine group.
Dodecylamine: A long-chain alkylamine similar to the dodecan-2-yl group in Benzyl(dodecan-2-yl)amine.
N-Benzyl-N-methyldodecan-2-amine: A structurally similar compound with an additional methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its combination of a long-chain alkyl group and a benzyl group attached to the nitrogen atom. This structure imparts specific chemical and physical properties, making it distinct from other amines. Its amphiphilic nature and potential bioactivity set it apart from simpler analogs .
Eigenschaften
IUPAC Name |
N-benzyldodecan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-11-14-18(2)20-17-19-15-12-10-13-16-19/h10,12-13,15-16,18,20H,3-9,11,14,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZHZECYLYTSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)











![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)
